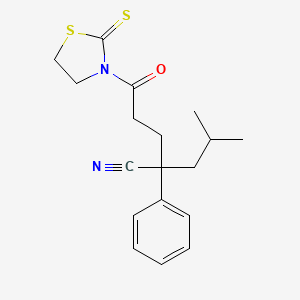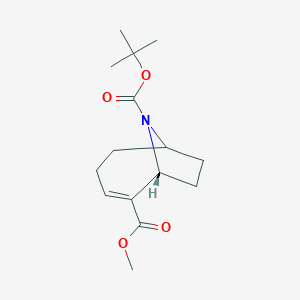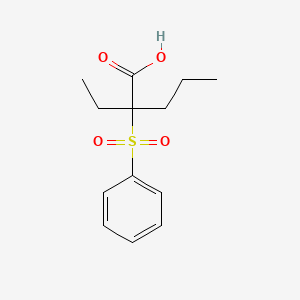
2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile is a complex organic compound that features a thiazolidinone ring, a phenyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile typically involves the reaction of a thiazolidinone derivative with appropriate aldehydes and nitriles under controlled conditions. One common method involves the use of a one-pot procedure where the thiazolidinone derivative is treated with carbon disulfide in aqueous alkali to form an intermediate, which is then alkylated and cyclized to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of green chemistry principles, such as water as a solvent, can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
科学的研究の応用
2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential antitumor activity.
Biological Studies: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique structure allows for potential use in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenyl and nitrile groups may also play roles in binding to biological molecules, affecting their function .
類似化合物との比較
Similar Compounds
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound also features a thiazolidinone ring and has shown antitumor activity.
N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides: These compounds are synthesized using green chemistry principles and have various biological activities.
Uniqueness
2-(2-Methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile is unique due to its combination of a thiazolidinone ring, a phenyl group, and a nitrile group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.
特性
CAS番号 |
132471-38-6 |
|---|---|
分子式 |
C18H22N2OS2 |
分子量 |
346.5 g/mol |
IUPAC名 |
2-(2-methylpropyl)-5-oxo-2-phenyl-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentanenitrile |
InChI |
InChI=1S/C18H22N2OS2/c1-14(2)12-18(13-19,15-6-4-3-5-7-15)9-8-16(21)20-10-11-23-17(20)22/h3-7,14H,8-12H2,1-2H3 |
InChIキー |
BNJBOHHOEFVGEG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CCC(=O)N1CCSC1=S)(C#N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine](/img/structure/B14278320.png)


![(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane](/img/structure/B14278335.png)
![2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea](/img/structure/B14278336.png)
![4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid](/img/structure/B14278340.png)
![(4S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1,3,4,4a,5,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14278351.png)
![3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol](/img/structure/B14278353.png)




